{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride
Description
Properties
IUPAC Name |
[1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O.2ClH/c1-13(2,3)12-15-11(16-18-12)9-17-6-4-5-10(7-14)8-17;;/h10H,4-9,14H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPIMTSSCPRJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2CCCC(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a 5-tert-butyl-1,2,4-oxadiazol-3-yl group. The oxadiazole moiety is known for its bioisosteric properties, which can influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition:
The compound has been shown to inhibit various enzymes such as protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are critical in cellular signaling pathways involved in cancer progression and immune response modulation .
Receptor Modulation:
It acts as a selective agonist or antagonist for specific receptors, influencing physiological processes and potentially offering therapeutic benefits in conditions like cancer and inflammation.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity against various human cancer cell lines. For instance:
- Cytotoxicity Studies: Compounds related to {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine were evaluated against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU145) cell lines using the MTT assay. Results showed promising IC50 values indicating potent cytotoxic effects .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Doxorubicin |
| A549 | 2.41 | Doxorubicin |
| DU145 | 1.93 | Doxorubicin |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains, suggesting potential as an antibacterial agent .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that compounds similar to {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry analysis confirmed that these compounds effectively arrested cell proliferation at the G1 phase .
Case Study 2: Enzyme Inhibition
Another investigation highlighted the role of this compound in inhibiting PTP1B activity. The inhibition was quantitatively assessed using biochemical assays, demonstrating a dose-dependent response that suggests its utility in treating insulin resistance and related metabolic disorders .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Studies have shown cytotoxic effects against various cancer cell lines, including:
- Human colon adenocarcinoma (HT-29)
- Breast cancer (MCF-7)
The compound's structure allows it to interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, contributing to its potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of similar oxadiazole derivatives against breast cancer cell lines. The results demonstrated that compounds with structural similarities to {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride exhibited significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
In a separate investigation focusing on inflammatory models, the compound was shown to reduce pro-inflammatory cytokine levels in vitro. This finding supports its potential use in treating conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Oxadiazole-Piperidine/Piperazine Derivatives
(a) 1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
- Structural Differences : Replaces the piperidine ring with piperazine (a six-membered ring with two nitrogen atoms).
- Piperazine derivatives often exhibit distinct pharmacokinetic profiles, such as enhanced solubility but reduced blood-brain barrier penetration compared to piperidine analogs .
(b) 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- Structural Differences : Lacks the tert-butyl group on the oxadiazole and the methanamine side chain.
- Functional Impact: The absence of tert-butyl reduces steric hindrance and lipophilicity, likely decreasing metabolic stability.
(c) ([3-(5-Chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride)
- Structural Differences : Incorporates a chloropyridyl-piperazine moiety instead of the tert-butyl-piperidine system.
- This compound was designed as an inhibitor of bacterial efflux pumps, highlighting how structural variations redirect biological activity .
Simplified Analogs Without Piperidine
(a) (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- Structural Differences : Lacks the piperidine ring, retaining only the oxadiazole-methanamine core.
- This analog may serve as a precursor or fragment in drug discovery .
Heterocyclic Variants with Alternative Substitutions
(a) N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (BD214888)
- Structural Differences : Features benzyl groups on the amine and a piperidin-2-yl core instead of piperidin-3-yl.
- Functional Impact : The aromatic benzyl groups increase hydrophobicity, favoring interactions with lipophilic targets. The altered piperidine substitution pattern may affect conformational flexibility and receptor binding .
Key Comparative Data
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing or handling powdered forms to prevent inhalation .
- Emergency Procedures:
- Storage: Store in airtight containers at room temperature (20–25°C) away from oxidizers and moisture. Label containers with hazard identifiers per GHS guidelines .
Basic: How can the compound’s purity and identity be validated after synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm .
- Mass Spectrometry (LC-MS): Confirm molecular weight (expected [M+H]+: calculate based on formula) and fragmentation patterns.
- NMR: Compare and spectra to reference data for piperidine and oxadiazole moieties .
Basic: What synthetic strategies are effective for piperidine-oxadiazole derivatives?
Methodological Answer:
- Multi-Step Synthesis:
- Oxadiazole Formation: React tert-butyl nitrile with hydroxylamine hydrochloride under reflux (80°C, 12 hrs) to form the 1,2,4-oxadiazole core .
- Piperidine Functionalization: Use reductive amination to attach the methanamine group to the piperidine ring.
- Salt Formation: Precipitate the dihydrochloride salt by adding HCl in anhydrous ethanol .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxadiazole | NHOH·HCl, EtOH, 80°C | ~60% |
| Piperidine coupling | NaBHCN, MeOH, RT | ~45% |
Advanced: How can computational modeling optimize this compound’s binding affinity for target receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with the compound’s SMILES string (generate from IUPAC name) to predict interactions with receptors (e.g., serotonin transporters).
- QSAR Studies: Correlate structural features (e.g., tert-butyl steric effects) with activity using descriptors like logP and polar surface area .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in lipid bilayers for CNS penetration studies .
Advanced: How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- Software Tools: Use SHELXL for high-resolution refinement. Input initial .hkl files and apply restraints for bond lengths/angles in the piperidine ring .
- Twinned Data: For overlapping reflections, employ SHELXD to deconvolute datasets. Validate with R < 5% and CC > 90% .
- Validation Metrics: Cross-check CIF files with PLATON to detect unresolved disorder in the oxadiazole moiety .
Advanced: What strategies improve yield in multi-step synthesis?
Methodological Answer:
- Optimization Steps:
- Purification: Employ flash chromatography (silica gel, CHCl:MeOH 95:5) to isolate the hydrochloride salt .
Basic: How to assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Solid-State Stability: Store samples at 40°C/75% RH for 4 weeks; check for deliquescence or color change .
Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
Methodological Answer:
- Key Metrics:
Basic: What solvent systems are suitable for formulation?
Methodological Answer:
- Solubility Screening: Test in PBS (pH 7.4), DMSO, and PEG-400. Piperidine derivatives typically show >10 mg/mL solubility in DMSO .
- Vehicle for In Vivo Studies: Use 5% DMSO + 10% Cremophor EL in saline for intravenous dosing .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
